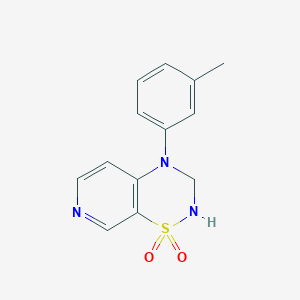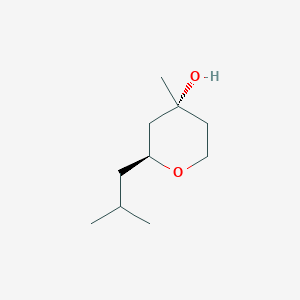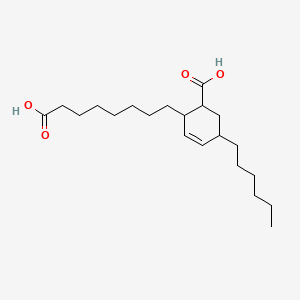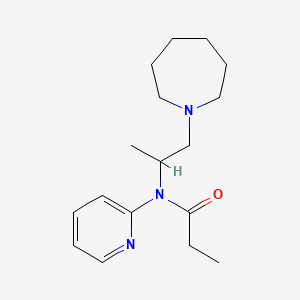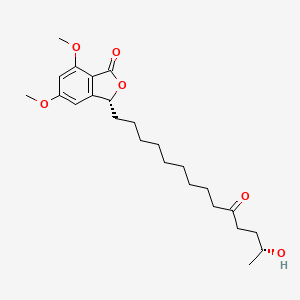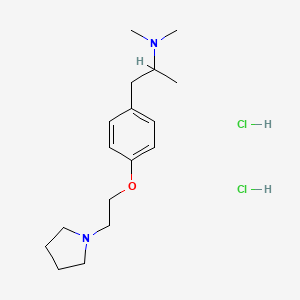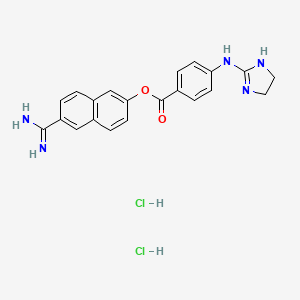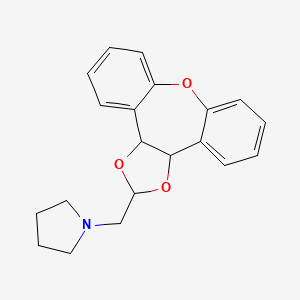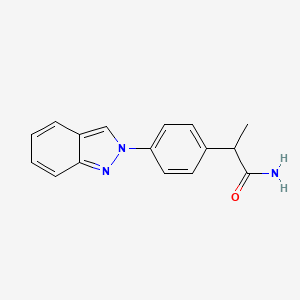
L-Glutamine, L-valyl-L-valyl-L-seryl-L-threonylglycyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-asparaginylglycyl-L-alpha-aspartyl-L-tryptophyl-L-threonyl-L-phenylalanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamine, L-valyl-L-valyl-L-seryl-L-threonylglycyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-asparaginylglycyl-L-alpha-aspartyl-L-tryptophyl-L-threonyl-L-phenylalanyl- is a complex peptide compound composed of multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is added sequentially, with protective groups used to prevent unwanted reactions. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the deprotection steps involve TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of the peptide with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
This peptide compound can undergo various chemical reactions, including:
Oxidation: The presence of amino acids like tryptophan and cysteine can lead to oxidation reactions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents such as alkyl halides.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Applications De Recherche Scientifique
This peptide compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized biomaterials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of this peptide compound involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, protein-protein interactions, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-alanyl-L-glutamine dipeptide
- N-Acetylmuramyl-L-alanyl-D-isoglutamine
- Davunetide trifluoroacetate
Uniqueness
This peptide compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different stability, solubility, and biological activity, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
129437-47-4 |
|---|---|
Formule moléculaire |
C75H113N19O24 |
Poids moléculaire |
1664.8 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C75H113N19O24/c1-11-37(8)60(92-67(109)46(25-34(2)3)83-56(102)32-82-71(113)61(38(9)96)93-69(111)51(33-95)90-72(114)59(36(6)7)91-70(112)58(79)35(4)5)73(115)85-44(21-23-52(76)98)64(106)88-49(28-54(78)100)63(105)81-31-55(101)84-50(29-57(103)104)66(108)87-48(27-41-30-80-43-20-16-15-19-42(41)43)68(110)94-62(39(10)97)74(116)89-47(26-40-17-13-12-14-18-40)65(107)86-45(75(117)118)22-24-53(77)99/h12-20,30,34-39,44-51,58-62,80,95-97H,11,21-29,31-33,79H2,1-10H3,(H2,76,98)(H2,77,99)(H2,78,100)(H,81,105)(H,82,113)(H,83,102)(H,84,101)(H,85,115)(H,86,107)(H,87,108)(H,88,106)(H,89,116)(H,90,114)(H,91,112)(H,92,109)(H,93,111)(H,94,110)(H,103,104)(H,117,118)/t37-,38+,39+,44-,45-,46-,47-,48-,49-,50-,51-,58-,59-,60-,61-,62-/m0/s1 |
Clé InChI |
SYVDDLZQLQPSEK-OGTAVBGPSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


